N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
Overview
Description
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide, also known as BPTP, is a chemical compound that has been widely studied for its potential use in scientific research. BPTP is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in regulating insulin sensitivity and glucose homeostasis. In
Mechanism of Action
Action Environment:
Environmental factors play a role:
References:
- Rizwan, K., Rasool, N., Rehman, R., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84
- To combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells, efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- A series of [1,2,4]triazolo[4,3-c]quinazolines, bearing 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment, was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide in lab experiments is its selectivity for PTP1B, which allows for specific inhibition of this enzyme without affecting other phosphatases. However, this compound is relatively new and has not been extensively studied, so its long-term safety and efficacy are not yet known. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.
Future Directions
There are many potential future directions for N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide research. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another area of interest is the study of this compound in combination with other drugs or therapies for the treatment of diabetes, obesity, and cancer. Finally, the long-term safety and efficacy of this compound will need to be studied in more detail before it can be considered for clinical use.
Scientific Research Applications
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide has been studied for its potential use in treating type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. This compound has also been studied for its potential use in treating cancer, as PTP1B is overexpressed in many types of cancer and plays a role in tumor growth and metastasis.
properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O3S3/c17-14-6-5-13(25-14)12-9-24-16(19-12)20-15(21)7-8-26(22,23)11-3-1-10(18)2-4-11/h1-6,9H,7-8H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBSTHYLKUBMNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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